2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H24N2O3S and a molar mass of 384.49186 g/mol . This compound is notable for its unique structure, which includes a thiophene ring fused with a cyclooctane ring, and an acrylamide group attached to a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate acrylamide precursor under basic conditions to form the acrylamide intermediate.
Cyclization: The acrylamide intermediate is then subjected to cyclization reactions to form the thiophene ring fused with the cyclooctane ring.
Final Coupling: The final step involves coupling the acrylamide intermediate with the thiophene-cyclooctane moiety under reflux conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to bind to estrogen receptors, inhibiting their activity and thereby exerting cytotoxic effects on cancer cells . The compound’s structure allows it to fit into the binding pocket of the receptor, blocking its normal function and leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives and acrylamide-containing molecules. Some examples are:
2-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid: This compound shares the acrylamide and methoxyphenyl moieties but lacks the thiophene-cyclooctane structure.
Thiophene-based Chalcones: These compounds have a thiophene ring and exhibit similar biological activities but differ in their overall structure and substituents.
Salicylic Acid Derivatives: These compounds have been reported to have cytotoxic activity against cancer cell lines and share some structural similarities with the target compound.
The uniqueness of this compound lies in its fused thiophene-cyclooctane ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5694-94-0 |
---|---|
Molecular Formula |
C21H24N2O3S |
Molecular Weight |
384.5g/mol |
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3S/c1-26-15-11-8-14(9-12-15)10-13-18(24)23-21-19(20(22)25)16-6-4-2-3-5-7-17(16)27-21/h8-13H,2-7H2,1H3,(H2,22,25)(H,23,24)/b13-10+ |
InChI Key |
UMNDGBKVEDUVJC-JLHYYAGUSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
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